9-Oxodec-4-ynoic acid
CAS No.:
Cat. No.: VC13918601
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O3 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 9-oxodec-4-ynoic acid |
| Standard InChI | InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h3,5-8H2,1H3,(H,12,13) |
| Standard InChI Key | LPDJDMBEWSEWIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCC#CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
9-Oxodec-4-ynoic acid belongs to the class of unsaturated oxo fatty acids, combining features of alkynes, ketones, and carboxylic acids. Its IUPAC name derives from a ten-carbon chain (dec-) with a ketone group at position 9 (9-oxo), a triple bond (yne) at position 4, and a carboxylic acid terminus. The molecular formula C₁₀H₁₄O₃ corresponds to a molecular weight of 182.22 g/mol, with a calculated exact mass of 182.0943. Key structural attributes include:
Table 1: Molecular Properties of 9-Oxodec-4-ynoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 9-Oxodec-4-ynoic acid |
| Functional Groups | Carboxylic acid, ketone, alkyne |
| Canonical SMILES | O=C(O)CCCC#CCC(=O)C |
The presence of the 4-yne moiety introduces significant electronic anisotropy, potentially influencing both chemical reactivity and biomolecular interactions . Comparative analysis with structurally similar compounds, such as 9-oxooctadec-10-en-12-ynoic acid (C₁₈H₂₈O₃), reveals conserved pharmacophoric features despite chain-length differences .
Synthesis and Analytical Characterization
Synthetic Routes
Reported syntheses of 9-oxodec-4-ynoic acid involve multi-step organic transformations:
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Alkyne Formation: Coupling of propargyl bromide with a protected 6-oxohexanoic acid derivative under Sonogashira conditions.
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Ketone Introduction: Oxidation of a secondary alcohol intermediate via Jones reagent.
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Deprotection: Acidic hydrolysis of ester protecting groups to yield the free carboxylic acid.
Alternative approaches utilize carboxyl-functionalized alkynes as building blocks, followed by ketone installation through ozonolysis or oxidation . Purification typically involves solvent stripping under reduced pressure and chromatographic separation, with yields ranging from 60% to 95% depending on substrate protection strategies .
Spectroscopic Profiling
While specific spectral data for 9-oxodec-4-ynoic acid remain unpublished, predictions based on analogous compounds suggest:
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IR: Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O), 2100 cm⁻¹ (C≡C stretch), and 1720 cm⁻¹ (ketone C=O) .
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¹H NMR: Diagnostic signals include a triplet for the carboxylic acid proton (δ 12.1 ppm), multiplet resonances for alkyne-adjacent methylenes (δ 2.3–2.8 ppm), and a singlet for the ketone carbonyl (δ 2.1 ppm) .
Biological and Pharmacological Considerations
Hypothesized Mechanisms of Action
Though direct studies on 9-oxodec-4-ynoic acid are sparse, its structural resemblance to bioactive fatty acid derivatives permits mechanistic extrapolation:
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PI3K Pathway Modulation: The C₁₈ analog 9-oxooctadec-10-en-12-ynoic acid enhances insulin-stimulated glucose uptake in L6 myotubes via phosphoinositide 3-kinase (PI3K) activation . Molecular docking studies suggest alkyne-mediated hydrophobic interactions with PI3K's p110α subunit .
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Prostaglandin Analogry: The prostanoic acid-like structure implies potential interaction with cyclooxygenase (COX) enzymes, though this remains experimentally unverified.
Table 2: Comparative Bioactivity of 9-Oxo Fatty Acid Derivatives
| Compound | EC₅₀ (μM) | Target Pathway |
|---|---|---|
| 9-Oxooctadec-10-en-12-ynoic acid | 7.00–16.14 | PI3K/Akt signaling |
| 9-Oxodec-trans-2-enoic acid | N/A | Apis mellifera pheromone |
Structure-Activity Relationships (SAR)
Critical structural determinants for bioactivity in related compounds include:
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Alkyne Position: 4-yne placement in 9-oxodec-4-ynoic acid versus 12-yne in the C₁₈ analog may influence membrane permeability and target engagement .
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Chain Length: Shorter decanoic acid derivatives exhibit reduced metabolic stability compared to C₁₈ counterparts, necessitating prodrug strategies .
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Stereoelectronic Effects: The conjugated ene-yne system in 9-oxooctadec-10-en-12-ynoic acid enhances resonance stabilization, potentially absent in the 4-yne isomer .
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